molecular formula C9H14Cl2N2O B13469300 (2E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine dihydrochloride

(2E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine dihydrochloride

Cat. No.: B13469300
M. Wt: 237.12 g/mol
InChI Key: HEKLZVCPTSGYKP-IKXJGISXSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine dihydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Methoxylation: Introduction of the methoxy group (-OCH3) at the 2-position of the pyridine ring can be achieved through nucleophilic substitution reactions.

    Formation of the Propenylamine Side Chain:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the propenylamine side chain.

    Reduction: Reduction reactions could target the carbon-carbon double bond or the nitrogen-containing groups.

    Substitution: The pyridine ring and the methoxy group may participate in substitution reactions, such as nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of aldehydes or carboxylic acids, while reduction could yield saturated amines.

Scientific Research Applications

(2E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine dihydrochloride is a synthetic organic molecule featuring a pyridine ring and an amine functional group. It has a molecular formula of C9H12Cl2N2OC_9H_{12}Cl_2N_2O and a molecular weight of approximately 248.14 g/mol. The compound consists of a prop-2-en-1-amine backbone with a methoxypyridine substituent.

Potential Applications
The compound this compound has several potential applications:

  • Modification and functionalization It can be modified and functionalized in synthetic chemistry.
  • Pharmacological activities Compounds with similar structures to this compound often exhibit various pharmacological activities. Predictive models can estimate the compound's potential biological activities based on its structure, highlighting its significance in drug discovery processes.
  • Interaction with biological targets Interaction studies are essential for understanding how this compound interacts with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, with each step requiring careful optimization to yield high purity and yield of the final product.

Similar Compounds

Mechanism of Action

The mechanism of action of (2E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine dihydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-hydroxypyridin-3-yl)prop-2-en-1-amine: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2E)-3-(2-chloropyridin-3-yl)prop-2-en-1-amine: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (2E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine dihydrochloride may confer unique properties, such as increased lipophilicity or altered reactivity, compared to similar compounds.

Biological Activity

(2E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine dihydrochloride is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological properties and therapeutic potential.

Synthesis

The synthesis of this compound typically involves a one-pot Claisen–Schmidt condensation reaction. The process includes the reaction of 7-methoxy-3,4-dihydronaphthalen-1(2H)-one with 6-methoxy-3-pyridinecarbaldehyde in the presence of a base, followed by purification steps such as thin-layer chromatography (TLC) and column chromatography to obtain the final product in crystalline form .

Structural Characteristics

The compound adopts an E stereochemistry due to the arrangement of the pyridine ring and carbonyl group around the olefinic bonds. The molecular formula is C11H13Cl2N2OC_{11}H_{13}Cl_2N_2O, with a molecular weight of 235.11 g/mol. Its structure features a pyridine moiety, which is often associated with various biological activities .

Anticancer Activity

Research indicates that compounds similar to (2E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine exhibit selective antiproliferative effects against cancer cell lines. For instance, studies have shown that modifications in the methoxy groups can enhance or diminish activity against specific cancer types, suggesting that structural variations play a critical role in biological effectiveness .

The mechanism by which this compound exerts its biological effects may involve inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds containing pyridine rings have been reported to inhibit the B-Raf protein kinase, a crucial component in the MAPK signaling pathway implicated in various cancers .

Case Studies

Several studies have explored the effects of related compounds on tumor growth in xenograft models. In one study, administration of a similar compound significantly reduced tumor size and prolonged survival in mice with metastasized tumors, indicating potential therapeutic applications for this compound .

Comparative Biological Activity

Compound NameAnticancer ActivityMechanism of ActionReference
This compoundSelective antiproliferative effectsInhibition of B-Raf kinase
E7090Significant reduction in tumor sizeInhibition of FGFR
ML309Potent inhibitor of mutant IDH1Targeted inhibition of metabolic pathways

Properties

Molecular Formula

C9H14Cl2N2O

Molecular Weight

237.12 g/mol

IUPAC Name

(E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine;dihydrochloride

InChI

InChI=1S/C9H12N2O.2ClH/c1-12-9-8(4-2-6-10)5-3-7-11-9;;/h2-5,7H,6,10H2,1H3;2*1H/b4-2+;;

InChI Key

HEKLZVCPTSGYKP-IKXJGISXSA-N

Isomeric SMILES

COC1=C(C=CC=N1)/C=C/CN.Cl.Cl

Canonical SMILES

COC1=C(C=CC=N1)C=CCN.Cl.Cl

Origin of Product

United States

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